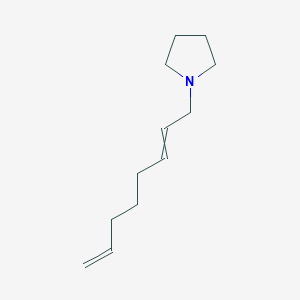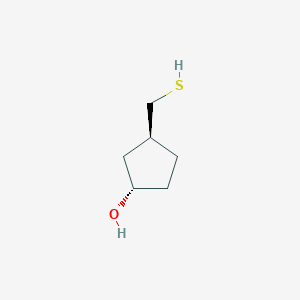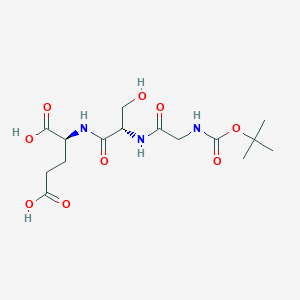
Pyrrolidine, 1-(2,7-octadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2,7-octadienyl)- is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,7-octadienyl group. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(2,7-octadienyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2,7-octadienyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to act as a nucleophile and attack the electrophilic carbon of the 2,7-octadienyl halide .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. The process may include the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions. This method ensures high yield and purity of the desired pyrrolidine derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(2,7-octadienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrolidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include pyrrolidine N-oxides, reduced pyrrolidine derivatives, and various substituted pyrrolidines depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pyrrolidine, 1-(2,7-octadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrrolidine derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-(2,7-octadienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific biological system and the nature of the interaction with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 2,7-octadienyl group.
Pyrrole: An aromatic analog with a similar nitrogen-containing ring structure.
Pyrrolizidine: A bicyclic compound containing fused pyrrolidine rings.
Uniqueness
Pyrrolidine, 1-(2,7-octadienyl)- is unique due to the presence of the 2,7-octadienyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Propriétés
Numéro CAS |
63407-63-6 |
|---|---|
Formule moléculaire |
C12H21N |
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
1-octa-2,7-dienylpyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2 |
Clé InChI |
BHPAJQFGKLIYBS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)




![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)



